Cas no 1628864-79-8 (4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide)

4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a brominated pyrrolopyridine derivative with a carboxamide functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its heterocyclic structure, which serves as a versatile scaffold for drug development. The presence of bromine at the 4-position enhances its reactivity for further functionalization, while the N-ethyl carboxamide moiety contributes to potential binding interactions with biological targets. Its rigid fused-ring system and carbonyl group at the 7-position may confer stability and selectivity in target engagement. This intermediate is particularly valuable for synthesizing novel bioactive molecules, including kinase inhibitors or other therapeutic agents.
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide structure
1628864-79-8 structure
Product name:4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
CAS No:1628864-79-8
MF:C11H12BrN3O2
Molecular Weight:298.1359
MDL:MFCD31642841
CID:4762467
PubChem ID:117775915

4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
    • SY263092
    • CCNC(=O)c1cc2c(Br)cn(C)c(=O)c2[nH]1
    • 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
    • DB-117878
    • MFCD31642841
    • SCHEMBL16340379
    • 1628864-79-8
    • starbld0049577
    • 4-bromo-N-ethyl-6-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxamide
    • CS-0309676
    • VOXWCFFEHPYSRE-UHFFFAOYSA-N
    • AC9316
    • 4-bromo-N-ethyl-6,7-dihydro-6-methyl-7-oxo-1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
    • PS-17014
    • MDL: MFCD31642841
    • インチ: 1S/C11H12BrN3O2/c1-3-13-10(16)8-4-6-7(12)5-15(2)11(17)9(6)14-8/h4-5,14H,3H2,1-2H3,(H,13,16)
    • InChIKey: VOXWCFFEHPYSRE-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])N(C([H])([H])[H])C(C2=C1C([H])=C(C(N([H])C([H])([H])C([H])([H])[H])=O)N2[H])=O

計算された属性

  • 精确分子量: 297.01129g/mol
  • 同位素质量: 297.01129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 383
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 65.2

4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1096822-250MG
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
250mg
$380 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0520-1G
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
1g
¥ 5,379.00 2023-04-14
Chemenu
CM336302-100mg
4-bromo-N-ethyl-6,7-dihydro-6-methyl-7-oxo-1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 95%+
100mg
$245 2023-01-19
Chemenu
CM336302-5g
4-bromo-N-ethyl-6,7-dihydro-6-methyl-7-oxo-1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 95%+
5g
$2934 2023-01-19
eNovation Chemicals LLC
Y1096822-100mg
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
100mg
$235 2024-07-21
eNovation Chemicals LLC
Y1096822-1G
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
1g
$825 2024-07-21
abcr
AB577318-1g
4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide; .
1628864-79-8
1g
€1216.10 2024-07-20
Aaron
AR01UNSI-250mg
4-Bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
250mg
$204.00 2025-02-12
Ambeed
A1384179-1g
4-Bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
1g
$496.0 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0520-500.0mg
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
1628864-79-8 97%
500.0mg
¥1955.0000 2024-07-24

4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide 関連文献

4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamideに関する追加情報

Chemical Profile of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (CAS No. 1628864-79-8)

4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide, identified by its CAS number 1628864-79-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents. The presence of a bromine substituent at the 4-position, combined with the amide functional group at the 2-position, enhances its utility as a building block in medicinal chemistry.

The structural features of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide make it a versatile intermediate for synthesizing more complex molecules. The pyrrolopyridine core is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed in drug discovery to introduce new pharmacophores.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacokinetic profiles and reduced side effects. 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been investigated as a potential lead compound in several preclinical studies. Its ability to modulate biological pathways suggests that it may have therapeutic applications in areas such as oncology and neurology. The compound's oxo group at the 7-position and the N-etylester moiety contribute to its unique chemical properties, making it an attractive candidate for further exploration.

One of the most compelling aspects of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is its potential to serve as a scaffold for structure-based drug design. Computational modeling studies have indicated that this compound can interact with specific targets in the body, leading to the development of highly selective inhibitors. These interactions are critical for minimizing off-target effects and improving overall therapeutic efficacy. The compound's ability to bind to proteins with high affinity has been demonstrated through various biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The synthesis of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include cyclization reactions to form the pyrrolopyridine core, followed by functional group transformations such as bromination and esterification. Advances in synthetic methodologies have enabled researchers to produce this compound in multi-kilogram quantities, facilitating its use in large-scale drug development programs.

The pharmacological evaluation of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has revealed several promising properties. In vitro assays have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation and survival. Additionally, preclinical studies have demonstrated its ability to induce apoptosis in certain tumor cell lines without significant toxicity to normal cells. These findings suggest that this compound may have therapeutic potential as an anticancer agent.

The development of novel drug candidates often requires a multidisciplinary approach involving chemists, biologists, and pharmacologists. The study of 4-bromo-N-ethyl-6-methyl--oxo--pyrrolo[2--c]pyridine--carboxamide exemplifies this collaborative effort. Chemists have developed innovative synthetic strategies to produce this compound efficiently, while biologists have conducted extensive screening assays to identify its biological activities. Pharmacologists have then worked to optimize its pharmacokinetic properties through structural modifications.

The future prospects for 4-bromo-N--ethyl--6--methyl--7--oxo--1H-pyrrolo[2--3-c]pyridine--carboxamide are promising given its unique structural features and biological potential. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic applications in humans. As our understanding of complex biological systems continues to grow, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.

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